molecular formula C16H26N2O3 B6073222 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol

2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol

Cat. No. B6073222
M. Wt: 294.39 g/mol
InChI Key: RQCVDUCGOYMAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is responsible for the breakdown of catecholamines such as dopamine, norepinephrine, and epinephrine.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol involves the inhibition of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol, which leads to an increase in the levels of catecholamines such as dopamine, norepinephrine, and epinephrine in the brain and other tissues. This increase in catecholamine levels has been shown to have therapeutic effects in various diseases and conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol are primarily due to its inhibition of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol. This inhibition leads to an increase in the levels of catecholamines, which can have various effects on the body depending on the specific catecholamine and the location of its release. For example, an increase in dopamine levels in the brain can lead to improved mood and cognitive function, while an increase in norepinephrine levels in the peripheral nervous system can lead to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol in lab experiments include its high potency and selectivity as a 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol inhibitor, as well as its well-established role in the study of catecholamines. However, its limitations include its potential toxicity and the need for careful handling and storage due to its sensitivity to light and air.

Future Directions

There are several future directions for the use of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol in scientific research. One direction is the development of new drugs that target the catecholaminergic system, which could have therapeutic effects in various diseases and conditions. Another direction is the study of the role of catecholamines in aging and age-related diseases such as Alzheimer's disease. Additionally, the use of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol in combination with other drugs or treatments could lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-5-nitrophenol with 3-(2-hydroxyethyl)-4-methylpiperazine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with formaldehyde to form the final compound. The purity of the compound can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol has been extensively used in scientific research as a 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol inhibitor. It is commonly used to study the role of catecholamines in various physiological and pathological processes such as Parkinson's disease, schizophrenia, and addiction. It is also used in the development of new drugs that target the catecholaminergic system.

properties

IUPAC Name

2-ethoxy-6-[[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-3-21-15-6-4-5-13(16(15)20)11-18-9-8-17(2)14(12-18)7-10-19/h4-6,14,19-20H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCVDUCGOYMAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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